1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
The synthesis of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Etherification: This involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form the corresponding ethoxy derivative.
Methoxylation: The ethoxy derivative is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Chemical Reactions Analysis
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with similar compounds such as:
2-(2-bromo-4-chlorophenoxy)ethanol: This compound lacks the methoxy and prop-1-enyl groups, making it less complex and potentially less active in certain applications.
4-(2-bromo-4-chlorophenoxy)butanoic acid: This compound has a carboxylic acid group instead of the methoxy and prop-1-enyl groups, which may alter its reactivity and biological activity.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrClO4/c1-3-4-15-5-7-19(20(13-15)23-2)26-12-10-24-9-11-25-18-8-6-16(22)14-17(18)21/h3-8,13-14H,9-12H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDJAVJHQQTDH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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